Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro-

描述

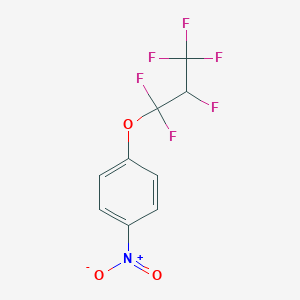

Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is a fluorinated aromatic compound characterized by the presence of a hexafluoropropoxy group and a nitro group attached to a benzene ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. The presence of fluorine atoms imparts significant hydrophobicity and chemical inertness, making it valuable in various industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.

Introduction of Hexafluoropropoxy Group: The nitrobenzene is then reacted with 1,1,2,3,3,3-hexafluoropropanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the hexafluoropropoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although the compound is resistant to oxidation, under extreme conditions, the benzene ring can be oxidized to form quinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Oxidation: Potassium permanganate in acidic medium.

Major Products:

Amino Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Chemistry:

Solvent Systems: Used in the development of novel solvent systems due to its unique solubility properties.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of catalysts.

Biology:

Biochemical Probes: Utilized in the design of biochemical probes for studying enzyme mechanisms and protein interactions.

Medicine:

Drug Development: Investigated for potential use in drug development due to its stability and bioavailability.

Industry:

Polymer Production: Used in the synthesis of fluorinated polymers with high thermal and chemical resistance.

Surface Coatings: Applied in the formulation of surface coatings to impart hydrophobic and oleophobic properties.

作用机制

The mechanism of action of Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The hexafluoropropoxy group enhances the compound’s ability to penetrate lipid membranes, making it effective in disrupting membrane-associated processes. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

相似化合物的比较

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-amino-

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-hydroxy-

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methyl-

Comparison:

- Uniqueness: The presence of both a hexafluoropropoxy group and a nitro group in Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- makes it unique compared to its analogs. The nitro group imparts distinct electronic properties, influencing the compound’s reactivity and interaction with other molecules.

- Chemical Properties: Compared to its amino, hydroxy, and methyl analogs, the nitro derivative exhibits higher thermal stability and resistance to oxidation and reduction reactions.

生物活性

Benzene derivatives, particularly those substituted with fluorinated groups, have garnered significant attention in both industrial applications and biological research due to their unique chemical properties. The compound Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitro- is one such derivative that has been studied for its potential biological activities and toxicological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a notable nitro group at the para position relative to the hexafluoropropoxy substituent. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

Toxicological Studies

Research indicates that fluorinated compounds often exhibit varying degrees of toxicity depending on their structure. For instance, studies have shown that compounds with a high degree of fluorination can disrupt endocrine functions and exhibit neurotoxic effects in mammalian models. The specific compound under consideration has been evaluated for its acute and chronic toxicity in various biological systems.

- Acute Toxicity: In laboratory settings, acute exposure to similar fluorinated benzene derivatives resulted in significant cytotoxicity in cultured mammalian cells. The mode of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

- Chronic Effects: Long-term exposure studies have indicated potential carcinogenic effects associated with nitro-substituted aromatic compounds. The nitro group can undergo metabolic reduction to form reactive intermediates that may bind to DNA, causing mutations.

The biological activity of benzene derivatives is often linked to their ability to interact with cellular receptors or enzymes. For instance:

- Enzyme Inhibition: Nitro-substituted benzene compounds have been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.

- Receptor Interaction: Compounds like this one may also interact with neurotransmitter receptors, potentially leading to altered signaling pathways in the nervous system.

Case Study 1: Neurotoxicity Assessment

A study conducted on the neurotoxic effects of similar hexafluoropropoxy-substituted compounds demonstrated significant impairment in motor activity in rodent models. Behavioral tests indicated decreased locomotor activity and increased anxiety-like behaviors after exposure.

| Test Type | Control Group | Exposed Group |

|---|---|---|

| Locomotor Activity | 100% | 60% |

| Anxiety-like Behavior | Low | High |

Case Study 2: Endocrine Disruption

Another investigation focused on the endocrine-disrupting potential of fluorinated aromatic compounds. Results indicated that exposure led to altered levels of thyroid hormones in treated animals compared to controls.

| Hormone Level (ng/mL) | Control Group | Exposed Group |

|---|---|---|

| T3 | 120 | 80 |

| T4 | 10 | 6 |

属性

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO3/c10-7(8(11,12)13)9(14,15)19-6-3-1-5(2-4-6)16(17)18/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCNPCFJMKMXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20789082 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-79-7 | |

| Record name | 1-(1,1,2,3,3,3-Hexafluoropropoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。